REACTION_CXSMILES
|
[ClH:1].[N+:2]([CH2:5][C:6]([C:8]1[N:9]=[CH:10][N:11]([CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:12]=1[N+:13]([O-])=O)=[O:7])([O-])=O>C(O)C>[ClH:1].[ClH:1].[NH2:2][CH2:5][C:6]([C:8]1[N:9]=[CH:10][N:11]([CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:12]=1[NH2:13])=[O:7] |f:3.4.5|
|
Name
|
stannous chloride dihydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC(=O)C=1N=CN(C1[N+](=O)[O-])CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 60° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution is evaporated
|
Type
|
ADDITION
|
Details
|
portions of ethanol are added sequentially
|
Type
|
CUSTOM
|
Details
|
evaporated from the residue
|
Type
|
STIRRING
|
Details
|
The residual syrup is stirred with 800 ml
|
Type
|
FILTRATION
|
Details
|
of ether and the resulting solid is collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
This solid (a tin complex) is dissolved in 150 ml
|
Type
|
CUSTOM
|
Details
|
of water and the tin is precipitated as the sulfide
|
Type
|
CUSTOM
|
Details
|
by bubbling hydrogen sulfide gas into the solution
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
WASH
|
Details
|
the filter cake washed with water
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is repeatedly evaporated with 100 ml
|
Type
|
CUSTOM
|
Details
|
The final residual gum is triturated with 30 ml
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.NCC(=O)C=1N=CN(C1N)CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |